N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that features both indole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole ring is a common structure in many natural products and pharmaceuticals, while the benzothiazole ring is known for its presence in compounds with antimicrobial and anticancer properties.
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide typically involves the coupling of an indole derivative with a benzothiazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the benzothiazole and the amine group of the indole . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the benzothiazole moiety can inhibit enzymes involved in cell proliferation. These interactions can lead to the modulation of various signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a similar structure but includes a naphthalene ring, which provides different biological activities.
The uniqueness of this compound lies in its combination of the indole and benzothiazole rings, which confer a unique set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H17N3OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H17N3OS/c1-12-22-17-7-6-13(10-18(17)24-12)19(23)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,23) |
InChI Key |
MUNDWHFFKYPXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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